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Compound of Interest

Compound Name: 5-Amino-2-bromonicotinamide

Cat. No.: B15230416

5-Amino-2-bromonicotinamide: A Technical
Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-bromonicotinamide, a
substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the
limited availability of data for this specific isomer, this document leverages information on
closely related analogues to present representative experimental protocols and potential
biological contexts.

Core Compound Data

The fundamental physicochemical properties of 5-Amino-2-bromonicotinamide are
summarized below. It is important to note that while a CAS number has been identified in some
sources, it is not widely cited in major chemical databases, and thus should be used with
caution. The molecular weight and formula are calculated from the compound's structure.
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Parameter Value Source

CAS Number 1263493-83-5 (Not widely documented)
Molecular Formula CeHeBrNsO Calculated

Molecular Weight 216.04 g/mol [1]

Chemical and Biological Context

5-Amino-2-bromonicotinamide belongs to the class of brominated nicotinamide derivatives.
These compounds are structurally related to nicotinamide (a form of vitamin B3), a precursor
for the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component in
cellular metabolism and signaling. The introduction of an amino group and a bromine atom to
the nicotinamide scaffold can significantly alter the molecule's chemical properties and
biological activity.

The presence of the bromine atom and the amino group makes 5-Amino-2-
bromonicotinamide a versatile intermediate for the synthesis of more complex molecules. The
bromine can act as a leaving group in cross-coupling reactions, while the amino group can be a
site for further functionalization.

From a biological perspective, nicotinamide derivatives are known to interact with a variety of
enzymes, including Poly (ADP-ribose) polymerases (PARPS), sirtuins, and other NAD+-
dependent enzymes.[2][3][4] Inhibition of these enzymes has been a key strategy in the
development of therapeutics for cancer and other diseases. While the specific biological targets
of 5-Amino-2-bromonicotinamide have not been extensively characterized, its structural
similarity to known enzyme inhibitors suggests it may have interesting pharmacological
properties.

Experimental Protocols

Detailed experimental protocols for 5-Amino-2-bromonicotinamide are not readily available in
the public domain. Therefore, the following sections provide representative protocols based on

established methods for the synthesis and evaluation of similar substituted aminopyridines and
nicotinamide derivatives.
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General Synthesis and Characterization of a Substituted
Aminobromopyridine

This protocol describes a general workflow for the synthesis, purification, and characterization
of a small molecule like 5-Amino-2-bromonicotinamide.
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Caption: A generalized workflow for the synthesis and characterization of a small organic
molecule.

Methodology:

e Synthesis: The synthesis of N-substituted 3-amino-4-halopyridines can be challenging via
direct methods. A potential route involves the use of a protecting group strategy. For
instance, a Boc-protected aminopyridine could be brominated, followed by deprotection and
subsequent functionalization.[5]

» Reaction Monitoring: The progress of the reaction would be monitored by Thin Layer
Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

e Work-up and Purification: Upon completion, the reaction mixture would be quenched (e.g.,
with a saturated aqueous solution of sodium bicarbonate) and the product extracted with an
organic solvent (e.g., ethyl acetate). The combined organic layers would be dried over
anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude
product would then be purified by column chromatography on silica gel.[6]

o Characterization: The structure and purity of the final compound would be confirmed by:
o NMR Spectroscopy: *H and 3C NMR to elucidate the chemical structure.
o Mass Spectrometry: To confirm the molecular weight.

o HPLC: To determine the purity of the compound.

In Vitro PARP1 Inhibition Assay

Given that many nicotinamide analogs are PARP inhibitors, a common in vitro assay to assess
the biological activity of 5-Amino-2-bromonicotinamide would be a PARP1 inhibition assay.

Methodology:

e Assay Principle: A commercially available PARP1 colorimetric assay kit can be used. This
assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which
are coated on a 96-well plate.
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e Procedure:

o The 96-well plate is coated with histones and incubated with PARP1 enzyme, the test
compound (5-Amino-2-bromonicotinamide at various concentrations), and a biotinylated
NAD+ substrate.

o If the compound inhibits PARP1, less biotinylated ADP-ribose will be incorporated onto the
histones.

o The plate is then washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is
added, which binds to the biotinylated ADP-ribose.

o After another washing step, a colorimetric HRP substrate is added. The intensity of the
color is inversely proportional to the PARPL1 activity.

o Data Analysis: The absorbance is read on a plate reader. The ICso value (the concentration
of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the
percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathway Involvement

As a nicotinamide analog, 5-Amino-2-bromonicotinamide could potentially modulate the
activity of PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP in cancer
cells with deficiencies in other DNA repair pathways (like BRCA mutations) can lead to
synthetic lethality.
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Caption: Potential mechanism of action via inhibition of the PARP signaling pathway.

This diagram illustrates how a PARP inhibitor like 5-Amino-2-bromonicotinamide could
disrupt the DNA single-strand break repair pathway. By binding to the catalytic domain of
PARP, the inhibitor prevents the synthesis of poly(ADP-ribose) (PAR), which is essential for
recruiting other DNA repair proteins to the site of damage.[2][4] This leads to an accumulation
of unrepaired single-strand breaks, which can then be converted to more lethal double-strand
breaks during DNA replication.
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Conclusion

5-Amino-2-bromonicotinamide is a chemical entity with potential applications in medicinal
chemistry, likely as a building block for more complex molecules or as a bioactive compound in
its own right. While specific data for this compound is scarce, its structural similarity to other
well-studied nicotinamide derivatives suggests that it may be a modulator of NAD+-dependent
enzymes such as PARPs. The provided representative protocols and pathway information
serve as a guide for researchers interested in exploring the synthesis and biological activity of
this and related compounds. Further research is warranted to fully elucidate the chemical and
pharmacological properties of 5-Amino-2-bromonicotinamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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